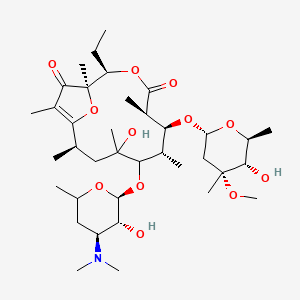

Sporeamicin A

説明

Contextualization of Macrolide Antibiotics as Natural Products

Macrolide antibiotics are a class of drugs characterized by a macrocyclic lactone ring, which is a large ring of atoms closed by an ester linkage. droracle.ainih.gov These compounds are primarily derived from soil-borne bacteria, particularly those of the order Actinomycetales. drugs.com A well-known example is erythromycin (B1671065), which is produced by the bacterium Saccharopolyspora erythraea. droracle.airesearchgate.net

Macrolides function by inhibiting protein synthesis in bacteria. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. nih.govdrugs.com This action is typically bacteriostatic, meaning it inhibits the growth of bacteria, but at high concentrations, it can be bactericidal, leading to bacterial cell death. drugs.comla.gov Their activity is predominantly against Gram-positive bacteria. drugs.com

Historical Perspective of Sporeamicin A Discovery and Initial Characterization

This compound was first introduced to the scientific community as a novel antibiotic isolated from the culture filtrate of an actinomycete. nih.gov Initial studies focused on its taxonomy, fermentation, isolation, and basic characterization. nih.gov

The producing microorganism, designated as strain L53-18, was taxonomically identified as a species belonging to the genus Saccharopolyspora. nih.govdoi.org The antibiotic was extracted from the culture using chloroform (B151607) and subsequently purified through crystallization, yielding colorless prisms from ethanolic solutions. nih.govdoi.org

Based on its chemical properties and biological activity, this compound was classified as a new erythromycin-type antibiotic. nih.gov Its molecular formula was determined to be C37H63NO12. nih.govdoi.org In vitro studies revealed its efficacy against a wide variety of Gram-positive bacteria. nih.gov

| Property | Description |

| Producing Organism | Saccharopolyspora species Strain L53-18 nih.govdoi.org |

| Molecular Formula | C37H63NO12 nih.govdoi.org |

| Physical Appearance | Colorless prisms nih.govdoi.org |

| Antibiotic Class | Erythromycin-type macrolide nih.gov |

| Primary Activity | Against Gram-positive bacteria nih.gov |

Structure

3D Structure

特性

CAS番号 |

131418-65-0 |

|---|---|

分子式 |

C37H63NO12 |

分子量 |

713.9 g/mol |

IUPAC名 |

(1R,2R,5R,6S,7S,11R)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione |

InChI |

InChI=1S/C37H63NO12/c1-14-25-37(10)30(40)20(4)28(50-37)18(2)16-35(8,43)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-36(9,44-13)31(41)23(7)46-26/h18-19,21-27,29,31-32,34,39,41,43H,14-17H2,1-13H3/t18-,19?,21+,22-,23+,24+,25-,26+,27-,29+,31+,32?,34+,35?,36-,37-/m1/s1 |

InChIキー |

SZZIJYBWFJCYOX-DHWUZCQFSA-N |

SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

異性体SMILES |

CC[C@@H]1[C@@]2(C(=O)C(=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)C |

正規SMILES |

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sporeamicin A; L53-18 A; L 53-18 A; L-53-18 A; SRM-A; SRM A; SRMA; |

製品の起源 |

United States |

Structural Elucidation and Features of Sporeamicin a

Advanced Spectroscopic Characterization

The structural elucidation of Sporeamicin A heavily relied on advanced spectroscopic characterization methods. These techniques are fundamental in determining the chemical structure of compounds by analyzing their interaction with electromagnetic radiation. fishersci.cauni.luchem960.com While specific detailed data for this compound were not provided in the search results, common spectroscopic methods employed for such analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. fishersci.cauni.lubioregistry.iomims.comuni.lu NMR spectroscopy, for instance, provides insights into the arrangement of atoms and their connectivity, while MS helps determine the molecular weight and elemental composition. fishersci.ca FTIR and UV-Vis spectroscopy offer information regarding functional groups and electronic transitions within the molecule. uni.lubioregistry.iomims.comuni.lu The integration of data from these diverse spectroscopic approaches is crucial for a complete and accurate structural assignment. fishersci.ca

X-ray Crystallographic Analysis of this compound

X-ray crystallographic analysis played a pivotal role in confirming and detailing the three-dimensional structure of this compound. wikipedia.orgwikipedia.orguni.lu This experimental science involves determining the atomic and molecular structure of a crystal by observing how a beam of incident X-rays diffracts in specific directions. wikipedia.org By precisely measuring the angles and intensities of the diffracted X-rays, crystallographers can generate a three-dimensional map of electron density within the crystal, which in turn reveals the exact positions of atoms, their chemical bonds, and any crystallographic disorder. wikipedia.orgmims.com The process typically involves preparing high-quality crystal samples, exposing them to a monochromatic X-ray beam, and recording the unique diffraction pattern. wikipedia.orgnih.gov Computational methods are then applied to interpret these patterns, allowing for the reconstruction and refinement of the molecular structure. wikipedia.orgmims.com

Distinctive Structural Moieties

This compound's structure is characterized by several distinctive chemical features that contribute to its classification as a unique macrolide. wikipedia.orgwikipedia.org

Presence of a 2,3-Dihydro-3-oxofuran Moiety

Adding to its uniqueness, this compound incorporates a 2,3-dihydro-3-oxofuran moiety directly within its 14-membered macrolide ring. wikipedia.orgwikipedia.org This specific heterocyclic component is an unusual structural element for macrolide antibiotics, contributing to this compound's distinct chemical profile. wikipedia.orgwikipedia.org

Comparative Structural Analysis with Related Macrolides

This compound is classified as a new erythromycin-type antibiotic, highlighting its structural relationship to the well-known macrolide family. uni.lu Macrolide antibiotics are polyketide organic compounds characterized by their large lactone rings and often by attached deoxy sugars. uni.lumims.comnih.gov They are categorized based on the size of their macrolactone ring, commonly as 14-membered, 15-membered, or 16-membered compounds. uni.lumims.comnih.gov

Erythromycin (B1671065) A, a prominent 14-membered macrolide, serves as a progenitor for many other macrolide antibiotics. uni.lumims.comnih.govuni.lu Other notable macrolides include azithromycin (B1666446) (a 15-membered macrolide) and clarithromycin (B1669154) (another 14-membered macrolide), as well as telithromycin (B1682012) (a ketolide, structurally related to macrolides) and spiramycin (B21755) (a 16-membered macrolide). mims.comnih.gov While these compounds share the fundamental macrolactone ring, they differ in ring size, the types and positions of attached sugar moieties, and other peripheral substituents. uni.lu For instance, ketolides like telithromycin are characterized by the removal of the L-cladinose sugar from the 3-position and oxidation of the 3-hydroxyl to a 3-keto group. wikipedia.org this compound's distinctive 2,3-dihydro-3-oxofuran moiety sets it apart from many of these more common macrolide structures, despite sharing the 14-membered ring system with erythromycin. wikipedia.orgwikipedia.org

Table 1: Comparative Macrolide Ring Sizes

| Compound Name | Ring Size (Members) |

| This compound | 14 |

| Erythromycin A | 14 |

| Clarithromycin | 14 |

| Azithromycin | 15 |

| Spiramycin | 16 |

| Telithromycin | 14 |

Biosynthetic Pathways of Sporeamicin a

Investigation of the Producer Organism's Biosynthetic Potential

The production of complex secondary metabolites like Sporeamicin A is a hallmark of certain microbial genera, particularly actinomycetes.

The genus Saccharopolyspora, a group of actinomycetes, is well-recognized for its prolific capacity to produce a diverse array of secondary metabolites, including various macrolides, quinones, and oligosaccharides researchgate.netnih.gov. These compounds often exhibit significant biological activities, such as antimicrobial, insecticidal, and anticancer properties researchgate.net. For instance, Saccharopolyspora erythraea is industrially significant as the producer of erythromycin (B1671065), a broad-spectrum macrolide antibiotic researchgate.netplos.orgacs.org. The genome of Saccharopolyspora erythraea alone contains at least 25 gene clusters dedicated to the biosynthesis of known or predicted secondary metabolites acs.org.

This compound is specifically produced by Saccharopolyspora sp. L53-18 uea.ac.uk. This highlights the genus's inherent genetic and enzymatic machinery capable of assembling complex polyketide structures. The ability of Saccharopolyspora species to synthesize such diverse and potent compounds stems from their specialized metabolic pathways, which are distinct from primary metabolism and are often regulated in a growth phase-dependent manner nih.gov.

Polyketide Synthase (PKS) System Involvement

The core structure of macrolides, including this compound, is assembled by polyketide synthases (PKSs).

Macrolides are a large class of polyketide compounds characterized by a macrocyclic lactone ring, which is the product of polyketide biosynthesis nih.govnih.gov. The assembly of this macrocyclic ring is primarily carried out by Type I polyketide synthases (PKSs) nih.govnih.govresearchgate.netsciepublish.com. These are large, multifunctional enzyme complexes that operate in a modular fashion, akin to an assembly line nih.govnih.govsciepublish.com. Each module within a Type I PKS typically contains several catalytic domains, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which work together to perform one cycle of chain elongation nih.govsciepublish.com.

The polyketide chain assembly by Type I PKS begins with the loading of a starter unit (often acetate (B1210297) or propionate) onto the first PKS module nih.gov. Subsequent extender units (e.g., malonyl-CoA, methylmalonyl-CoA) are then sequentially added and condensed, with each module determining the incorporation and modification of a specific ketide unit nih.govresearchgate.net. The Type I PKS machinery is responsible for the progressive elongation of the polyketide chain in a non-iterative manner, although some "stuttering" modules can act iteratively frontiersin.org. Given that this compound is a macrolide, its core macrolactone structure is expected to be synthesized by a Type I PKS system uea.ac.ukcore.ac.uk.

Table 1: Key Domains in Type I Polyketide Synthase Modules

| Domain Name | Abbreviation | Function in Polyketide Biosynthesis |

| Ketosynthase | KS | Catalyzes the condensation of the growing polyketide chain with the incoming extender unit. nih.gov |

| Acyltransferase | AT | Selects and loads the appropriate acyl-CoA starter or extender unit onto the ACP. nih.gov |

| Acyl Carrier Protein | ACP | Carries the growing polyketide chain and presents it to the catalytic domains. nih.gov |

| Ketoreductase | KR | Catalyzes the reduction of the β-keto group to a β-hydroxyl group. nih.gov |

| Dehydratase | DH | Catalyzes the dehydration of the β-hydroxyl group to an α,β-unsaturated acyl chain. nih.gov |

| Enoylreductase | ER | Catalyzes the reduction of the α,β-unsaturated acyl chain to a saturated acyl chain. nih.gov |

| Thioesterase | TE | Catalyzes the release and often cyclization of the completed polyketide chain from the PKS. mdpi.com |

Enzymatic Steps and Gene Clusters

The complete biosynthesis of this compound involves not only the core PKS machinery but also a suite of auxiliary enzymes.

The genes encoding the enzymes responsible for polyketide biosynthesis, including the large multifunctional PKS proteins, are typically organized into biosynthetic gene clusters (BGCs) within the producer organism's genome nih.govresearchgate.net. These clusters often span significant lengths of DNA, containing genes for the PKS enzymes themselves, as well as genes for regulatory proteins, resistance mechanisms, and enzymes involved in precursor supply or post-PKS modifications nih.govnih.govresearchgate.net. While a specific, detailed BGC for this compound has not been explicitly characterized in the provided information, its macrolide nature strongly implies that its biosynthesis is governed by such a cluster, likely containing genes for a Type I PKS system similar to those found for other macrolides like erythromycin or spiramycin (B21755) uea.ac.ukresearchgate.netnih.gov.

After the initial polyketide backbone is assembled and released from the PKS, it often undergoes a series of post-PKS tailoring modifications mdpi.comresearchgate.netresearchgate.netnih.gov. These modifications are crucial for generating the final biologically active compound and can include oxidations, reductions, methylations, glycosylations, and other functional group transformations mdpi.comresearchgate.netresearchgate.netnih.gov. These steps are catalyzed by various enzymes, some of which may be encoded within the core PKS gene cluster, while others might be encoded by separate genes researchgate.netresearchgate.net.

For this compound, a key proposed post-PKS modification involves the C11 position uea.ac.uk. One hypothesis suggests that this compound is formed from an intermediate by the oxidation of a C11-hydroxyl group to a keto-group uea.ac.uk. This oxidative step is proposed to be catalyzed by oxidative enzymes, such as a short-chain dehydrogenase/reductase (SDR)-like enzyme or a cytochrome P450 monooxygenase uea.ac.uk. Such modifications are common in macrolide biosynthesis to achieve structural diversity and enhance biological activity mdpi.comresearchgate.netnih.gov.

Molecular Mechanism of Action of Sporeamicin a

Ribosomal Binding and Inhibition of Protein Synthesis

The primary mechanism of action for Sporeamicin A, consistent with other macrolide antibiotics, involves its interaction with the bacterial ribosome, leading to the inhibition of protein synthesis. nih.govmims.commims.comfishersci.camims.comguidetopharmacology.org

Interaction with the 50S Ribosomal Subunit

This compound exerts its inhibitory effect by binding specifically and reversibly to the 50S ribosomal subunit of susceptible bacteria. wikipedia.orgnih.govfishersci.camims.comguidetopharmacology.org This binding occurs at the nascent peptide exit tunnel (NPET), a critical passageway through which newly synthesized polypeptide chains emerge from the ribosome. wikipedia.org By physically obstructing this tunnel, this compound prevents the elongation of the nascent peptide chain, thereby halting protein synthesis. guidetopharmacology.orgwikipedia.org The interaction is primarily with the 23S ribosomal RNA (rRNA) component of the 50S subunit. guidetopharmacology.org

Inhibition of Peptidyl-tRNA Dissociation During Translocation

Beyond a simple physical blockage, the mechanism of macrolides, including this compound, involves a more nuanced interference with the translation process. Research indicates that these antibiotics primarily act by stimulating the premature dissociation of peptidyl-transfer RNA (tRNA) from the ribosomes during the translocation step. nih.govnih.gov Translocation is a crucial phase in protein synthesis where the ribosome moves along the messenger RNA (mRNA) strand, enabling the addition of subsequent amino acids to the growing polypeptide chain. mims.comwikipedia.org By promoting the dissociation of peptidyl-tRNA, this compound effectively prevents the ribosome from advancing and continuing peptide chain elongation, leading to the cessation of bacterial protein synthesis and ultimately inhibiting bacterial growth. wikipedia.orgmims.comwikipedia.org

Comparative Analysis of Macrolide Mechanisms

Macrolide antibiotics, despite sharing a common core mechanism of action involving the 50S ribosomal subunit, exhibit variations in their chemical structures (e.g., 14-, 15-, or 16-membered lactone rings) that can influence their binding characteristics and biological properties. This compound is characterized by its 14-membered macrolide ring, which includes a unique 2,3-dihydro-3-oxofuran moiety. wikipedia.org

While all macrolides, such as Erythromycin (B1671065) (a 14-membered macrolide), Azithromycin (B1666446) (a 15-membered azalide), and Spiramycin (B21755) (a 16-membered macrolide), bind to the 50S ribosomal subunit and inhibit protein synthesis, subtle differences in their binding affinities, ribosomal interaction sites, and effects on specific nascent peptide sequences can exist. nih.govmims.commims.comfishersci.camims.comguidetopharmacology.orgwikipedia.orgnih.gov For instance, while the general principle of stimulating peptidyl-tRNA dissociation during translocation holds for many macrolides, the precise molecular interactions that lead to this effect can vary based on the antibiotic's structure. nih.govnih.gov These structural distinctions contribute to differences in their antibacterial spectrum, potency, and propensity for resistance development. wikipedia.orgnih.govmims.comfishersci.ca

Structure Activity Relationships Sar of Sporeamicin a and Its Derivatives

Methodologies for SAR Studies in Macrolides

The investigation of SAR in macrolides, including compounds structurally related to Sporeamicin A, employs a variety of experimental and computational techniques. A primary approach involves the chemical synthesis of a series of analogues where specific parts of the molecule are systematically modified. These modifications can include alterations to the macrolactone ring, the various substituents on the ring, and the attached sugar moieties.

Following synthesis, the biological activity of each analogue is determined through in vitro assays, such as measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. By comparing the activity of these derivatives to the parent compound, researchers can deduce the importance of the modified functional groups for the compound's biological function.

Advanced analytical techniques are also crucial in SAR studies. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the three-dimensional structure of the macrolides and their complexes with ribosomal subunits. This structural information provides a detailed picture of the binding interactions at the molecular level, allowing for a more rational design of new derivatives.

Functional Group Contributions to Biological Activity

While direct SAR studies on this compound are limited in the public domain, valuable insights can be drawn from studies on structurally similar 16-membered macrolides, such as spiramycin (B21755). The biological activity of these antibiotics is a composite of the contributions from the macrolactone ring and its appended sugar molecules.

The sugar moieties, mycaminose (B1220238) and mycarose (B1676882), play a crucial role in the antibiotic's activity. The dimethylamino group on the mycaminose sugar is particularly important for ribosomal binding and antibacterial activity. Modifications to the hydroxyl groups on these sugars can have a significant impact on the compound's efficacy. For instance, in studies on the related macrolide spiramycin, selective acylation of the 4''-hydroxyl group on the mycarose sugar has been shown to enhance antibacterial activity against several Gram-positive bacteria, including resistant strains. This suggests that this position is a key site for modification to improve the therapeutic properties of this class of macrolides.

Impact of Stereochemistry on Molecular Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for macrolide antibiotics. These are complex molecules with multiple chiral centers, meaning they can exist as a large number of stereoisomers. However, typically only one specific stereoisomer exhibits the desired potent biological activity.

The precise spatial orientation of the various functional groups on the macrolactone ring and the sugar moieties is essential for a productive interaction with the binding site on the bacterial ribosome. Even minor changes in the stereochemistry at a single chiral center can lead to a significant loss of activity, as the modified molecule may no longer fit correctly into the binding pocket. This "lock and key" principle underscores the high degree of stereospecificity required for the molecular function of these antibiotics. Therefore, maintaining the correct stereochemistry is a paramount consideration in the synthesis of any new this compound derivatives.

Computational Approaches in SAR Elucidation (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. e-lactancia.org These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

In a typical QSAR study for macrolides, a set of derivatives with known biological activities is used to build the model. Molecular descriptors, which are numerical representations of various chemical properties (e.g., electronic, steric, and hydrophobic), are calculated for each compound. Statistical methods are then employed to identify the descriptors that are most correlated with the observed biological activity and to generate a predictive equation.

While specific QSAR models for this compound have not been extensively reported, the general approach is highly applicable to this class of molecules. Such models could help in identifying the key structural features that govern the antibacterial potency of this compound and guide the design of new analogues with enhanced activity. nih.gov

SAR Insights from this compound Analogues

Research on spiramycin has demonstrated that modifications at the C-4'' position of the mycarose sugar can lead to derivatives with altered biological activity. For example, acylation of the 4''-hydroxyl group has been a successful strategy to enhance antibacterial potency. The nature of the acyl group is also important, with variations in chain length and branching influencing the level of activity.

Below is a table summarizing the antibacterial activity of some representative spiramycin I derivatives modified at the 4''-OH position against selected Gram-positive bacteria. These findings provide a strong rationale for exploring similar modifications on the this compound scaffold.

| Compound | Modification at 4''-OH | MIC (μM) vs. S. aureus | MIC (μM) vs. S. aureus MRSA | MIC (μM) vs. S. epidermidis | MIC (μM) vs. B. subtilis |

|---|---|---|---|---|---|

| Spiramycin I (Parent) | -OH | 8 | 16 | 4 | 8 |

| Derivative 1 | Isovaleryl | 4 | 8 | 4 | 16 |

| Derivative 2 | n-Hexanoyl | 2 | 4 | 2 | 8 |

| Derivative 16 | n-Butylcarbamate | 2 | 2 | 1 | 1 |

This data suggests that converting the 4''-hydroxyl into an ester or carbamate (B1207046) can lead to a significant improvement in antibacterial activity. These insights from spiramycin analogues strongly suggest that the 4''-position of this compound is a promising target for chemical modification to develop new and more potent antibacterial agents. Further dedicated research on this compound is necessary to fully elucidate its specific structure-activity relationships.

Synthetic Strategies for Sporeamicin a and Analogues

Principles of Total Synthesis in Complex Natural Products

Total synthesis is the laboratory process of constructing complex organic molecules from simpler chemical compounds through a series of chemical reactions ebsco.com. This method is crucial for creating substances found in nature, particularly significant medicinal compounds ebsco.com. The practice, which began in the early nineteenth century, has evolved from simple one-step processes to complex multi-step syntheses ebsco.com. Key achievements in total synthesis include the creation of quinine, penicillin, and insulin, which have profoundly impacted healthcare ebsco.com.

Strategies for Macrolactone Ring Formation

Macrolactone ring formation is a critical and often challenging step in the total synthesis of macrolide antibiotics like Sporeamicin A, which features a 14-membered macrolide ring jst.go.jpdoi.org. Various strategies are employed to achieve the cyclization of linear precursors into these large rings. For instance, studies on other macrolactones, such as spiramycin (B21755), highlight the role of polyketide synthases (PKS) in their biosynthesis, which catalyze the repeated condensation of carboxylic acid units nih.govnih.gov. In synthetic approaches, common methods for macrolactone formation often involve intramolecular esterification reactions, such as Yamaguchi esterification, Shiina macrolactonization, or Mitsunobu macrolactonization, which are designed to overcome the entropic barriers associated with large-ring formation. These methods typically involve activating a carboxylic acid or an alcohol followed by cyclization. The success of macrolactone formation can be highly dependent on the steric and electronic properties of the precursor, requiring careful design of the linear chain to facilitate efficient ring closure chemrxiv.org.

Asymmetric Synthesis Approaches

Asymmetric synthesis is a fundamental aspect of synthesizing complex natural products with defined stereochemistry, such as this compound, which possesses multiple asymmetric carbons jst.go.jpcore.ac.uk. This approach allows for the selective formation of one enantiomer over another, which is crucial because different enantiomers can exhibit vastly different biological activities cutm.ac.insolubilityofthings.com.

Major approaches in asymmetric synthesis include:

Chiral Pool Synthesis: This method utilizes readily available, naturally occurring chiral compounds as starting materials, leveraging their inherent stereochemistry to build the target molecule cutm.ac.insolubilityofthings.comslideshare.net.

Chiral Auxiliaries: In this strategy, a temporary chiral auxiliary is attached to an achiral substrate. The auxiliary guides the stereochemical outcome of a reaction and is subsequently removed, leaving the desired chiral product cutm.ac.inslideshare.net.

Catalytic Asymmetric Synthesis (Enantioselective Catalysis): This advanced technique employs chiral catalysts, which can be organic or inorganic (e.g., transition metal complexes), to direct the formation of one enantiomer preferentially solubilityofthings.comslideshare.netntu.edu.sg. This method is highly efficient as the catalyst is used in catalytic amounts and can be recovered. Examples include enantioselective hydrogenation and catalytic asymmetric allylic substitution solubilityofthings.com.

Biocatalysis: Utilizing enzymes as catalysts offers a highly efficient and often enantioselective route for asymmetric synthesis, operating under mild, environmentally friendly conditions solubilityofthings.combas.bg.

The goal of asymmetric synthesis is to create diastereomeric transition states with different activation energies, leading to the preferential formation of one stereoisomer cutm.ac.in.

Diverted Total Synthesis for Analogues Development

Diverted total synthesis (DTS) is a strategic approach in drug discovery focused on the organic synthesis of natural product analogues rather than solely the natural product itself rsc.orgwikipedia.org. Introduced by Samuel J. Danishefsky in 2006, DTS aims to gain scientific understanding of the original natural product's biological activity or to discover new drugs with similar biological activity but simpler production wikipedia.org.

Unlike traditional total synthesis, which often prioritizes the most efficient route to the natural product, DTS incorporates the development of analogues from advanced intermediates of the synthesis pathway rsc.org. This approach allows for systematic medicinal chemistry studies of key analogues with deep-seated structural changes that are not easily accessible through semi-synthetic or biosynthetic means researchgate.netrsc.org. By using advanced intermediates as starting points, DTS alleviates the need to design entirely new synthetic strategies for structure-activity relationship (SAR) studies, thereby streamlining the process of finding bioactive molecules and gathering SAR information rsc.org. This strategy adds value to total synthesis by providing a platform for enabling SAR efforts to build on a successful total synthesis campaign rsc.org.

Synthesis of Specific this compound Derivatives

While detailed total synthesis routes for this compound itself are complex and often proprietary, research has been published on the synthesis of this compound derivatives and related macrolides. For instance, the synthesis and antibacterial activity of 6-deoxythis compound have been reported jst.go.jpdoi.org. This compound has a unique structure, including a 2,3-dihydro-3-oxofuran moiety as part of its 14-membered macrolide ring jst.go.jpdoi.org.

The synthesis of macrolide derivatives often involves modifying existing macrolide structures or building them from smaller chiral fragments. For example, Sporeamicin B, a derivative of erythromycin (B1671065), is synthesized through multi-step chemical reactions, including fermentation for initial production followed by chemical modifications ontosight.ai. Research on such derivatives aims to enhance antibacterial activity, reduce side effects, and combat antibiotic resistance ontosight.ai.

The structural complexity of macrolides necessitates sophisticated synthetic methodologies. For example, studies on spiramycin derivatives involve selective acylation of specific hydroxyl groups to create novel compounds with enhanced antibacterial or anticancer activities rsc.org.

Preclinical in Vitro Biological Activities of Sporeamicin a

Spectrum of Activity Against Gram-Positive Bacteria

Sporeamicin A has been shown to be active in vitro against a variety of Gram-positive bacteria. nih.gov

Activity Against Staphylococcus aureus

In vitro studies have confirmed that this compound is effective against Staphylococcus aureus. nih.gov However, specific Minimum Inhibitory Concentration (MIC) values from publicly available research are not available at this time.

Activity Against Streptococcus pyogenes

This compound has demonstrated activity against Streptococcus pyogenes in in vitro settings. nih.gov Quantitative data regarding the Minimum Inhibitory Concentration (MIC) for this activity is not detailed in the accessible literature.

Activity Against Streptococcus pneumoniae

The efficacy of this compound extends to Streptococcus pneumoniae, as shown in preclinical in vitro testing. nih.gov Specific MIC values for this compound against this bacterium are not available in the reviewed literature.

Evaluation of Stability in Biological Matrices

The stability of this compound has been evaluated in biological matrices, providing insights into its behavior in physiological environments.

Stability in Human Serum

In vitro studies have indicated that this compound is stable in the presence of human serum. nih.gov Specific quantitative data on the percentage of stability over time is not available in the current literature.

Analogues and Chemically Modified Derivatives of Sporeamicin a

Naturally Occurring Sporeamicin Analogues

The discovery of Sporeamicin A was followed by the isolation and characterization of several naturally occurring analogues, including Sporeamicin B, Sporeamicin C, and Sporeamicin D, which share structural similarities with the parent compound while exhibiting distinct modifications.

Sporeamicin B has been characterized as a derivative of the macrolide antibiotic erythromycin (B1671065). wikipedia.org Its chemical structure features a complex macrolide ring system, incorporating multiple hydroxyl, methoxy, and alkyl groups. wikipedia.org Similar to erythromycin, Sporeamicin B exerts its biological activity by inhibiting protein synthesis in bacteria, a crucial process for bacterial growth and replication. wikipedia.org Research into such derivatives is vital for developing new antibiotics, particularly in the context of growing concerns about antibiotic resistance. wikipedia.org Sporeamicin B was isolated and characterized in 1992. doi.org

Sporeamicin C was also isolated and characterized in 1992, alongside Sporeamicin B. doi.org While specific structural details are not extensively detailed in readily available literature beyond its classification as a macrolide analogue, its discovery highlights the biosynthetic diversity within the Saccharopolyspora genus. In the broader context of macrolide antibiotics, erythromycin C, a related compound, is known to lack a methyl group at the 3'' position compared to erythromycin A. fao.org

Table 1: Naturally Occurring Sporeamicin Analogues

| Compound Name | Origin / Source | Key Structural Features | Biological Activity | PubChem CID |

| This compound | Saccharopolyspora strain L53-18 | 14-membered macrolide with 2,3-dihydro-3-oxofuran moiety. nih.gov | Antibiotic. doi.org | N/A |

| Sporeamicin B | Saccharopolyspora strain L53-18 | Erythromycin derivative; complex macrolide ring system. wikipedia.org | Inhibits bacterial protein synthesis. wikipedia.org | 194393 |

| Sporeamicin C | Saccharopolyspora strain L53-18 | Macrolide analogue. doi.org | Antibiotic. doi.org | N/A |

| Sporeamicin D | Streptomyces antibioticus H74-21 | Macrolide. researchgate.net | Antibiotic. researchgate.netresearchgate.net | N/A |

Semi-Synthetic Derivatives and Their Biological Activity

The development of semi-synthetic derivatives aims to improve the pharmacological properties, such as potency, spectrum of activity, or pharmacokinetic profiles, of naturally occurring compounds. This approach involves chemical modifications to the original natural product scaffold.

A notable semi-synthetic derivative is 6-Deoxythis compound. Its synthesis and antibacterial activity have been reported in scientific literature. doi.orgnih.gov The specific details of its synthesis and the precise antibacterial activity data, such as minimum inhibitory concentrations (MICs) against various bacterial strains, are available in the cited research. doi.orgnih.gov The creation of such a derivative suggests efforts to explore the impact of modifications at specific positions on the this compound structure.

Structure-Activity Relationships within the Sporeamicin Family

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a compound's chemical structure influence its biological activity. Within the Sporeamicin family, the existence of naturally occurring analogues (Sporeamicin B, C, and D) and semi-synthetic derivatives (like 6-Deoxythis compound) provides a basis for such investigations.

For macrolide antibiotics in general, alterations to the macrolactone ring, attached sugar moieties, or other peripheral groups can significantly impact their antimicrobial spectrum, potency, and pharmacokinetic properties. For instance, studies on spiramycins, another class of macrolides, have shown that specific modifications can lead to improved therapeutic effects. nih.gov

While detailed SAR studies specifically on the entire Sporeamicin family are not comprehensively available in the provided snippets, the reported isolation of Sporeamicin B and C alongside this compound, each with subtle structural differences, implies natural variations that likely contribute to their distinct biological profiles. The synthesis of 6-Deoxythis compound further demonstrates a targeted approach to investigate the role of specific functional groups (e.g., the hydroxyl group at position 6) in mediating the compound's antibacterial effects. Such systematic modifications, whether natural or synthetic, are instrumental in elucidating the key pharmacophores responsible for the observed biological activities within the Sporeamicin family.

Q & A

Q. What are the key structural features of Sporeamicin A, and how do they differentiate it from related compounds like Sporeamicin B and C?

- Methodological Answer : this compound is distinguished by its methyl groups at positions R1 (CH₃) and R2 (CH₃), whereas Sporeamicin B has R1=H and R2=CH₃, and Sporeamicin C has R1=CH₃ and R2=H . Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) to confirm substitutions. Comparative bioactivity assays (e.g., MIC tests) can correlate structural variations with antimicrobial potency.

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis involves multi-step organic reactions, including fermentation (for natural extraction) or semi-synthetic modification of precursor molecules. Key steps include protecting group strategies for hydroxyl and amine functionalities, followed by selective methylation. Purity is validated via HPLC (>95% purity), and stereochemical integrity is confirmed using circular dichroism (CD) spectroscopy .

Q. Which in vitro assays are most effective for evaluating this compound’s antimicrobial activity?

- Methodological Answer : Broth microdilution (CLSI guidelines) or agar diffusion assays are standard for determining minimum inhibitory concentrations (MICs). Use reference bacterial strains (e.g., Staphylococcus aureus ATCC 25923) to ensure reproducibility. Include positive controls (e.g., vancomycin) and account for solvent interference (e.g., DMSO toxicity thresholds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (pH, temperature), bacterial strain selection, or compound purity. To address this:

Standardize protocols using CLSI/EUCAST guidelines.

Validate compound stability under experimental conditions (e.g., via LC-MS).

Perform meta-analyses of existing data to identify confounding variables .

Table 1 : Common sources of variability in MIC studies:

| Variable | Impact | Mitigation Strategy |

|---|---|---|

| Strain heterogeneity | Alters MIC values | Use ATCC reference strains |

| Solvent concentration | Inhibits growth at >1% v/v | Limit DMSO to ≤0.5% |

| Incubation time | Under/overestimation of activity | Adhere to 18–24 hr protocols |

Q. What experimental designs are optimal for studying this compound’s mechanism of action against multidrug-resistant pathogens?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify bacterial pathways disrupted by this compound. Use time-kill assays to distinguish bactericidal vs. bacteriostatic effects. For target validation, employ genetic knockouts (e.g., CRISPR-Cas9) in suspected resistance genes (e.g., efflux pumps) .

Q. How should researchers design studies to compare this compound’s efficacy with structurally analogous antibiotics?

- Methodological Answer : Adopt a head-to-head comparative framework:

Use isogenic bacterial strains to minimize genetic variability.

Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy.

Assess toxicity via mammalian cell cytotoxicity assays (e.g., HepG2 cells) to ensure therapeutic specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply false discovery rate (FDR) corrections. Use tools like GraphPad Prism or R packages (e.g.,

drc) for reproducibility .

Methodological and Ethical Considerations

Q. What are the key ethical guidelines for conducting in vivo studies with this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:

- Justify sample sizes via power analysis.

- Include humane endpoints (e.g., weight loss >20%).

- Obtain approval from institutional animal care committees (IACUC). For human cell lines, ensure compliance with HIPAA and Declaration of Helsinki protocols .

Q. How can researchers optimize peer-reviewed manuscript structure when reporting this compound findings?

- Methodological Answer : Adhere to IMRAD format:

- Abstract : Highlight the problem (antimicrobial resistance), methods (e.g., synthesis route), key results (MIC values), and broader implications .

- Introduction : Contextualize this compound within the macrolide/lincosamide spectrum.

- Methods : Detail chromatography conditions (column type, gradient).

- Results/Discussion : Use subheadings to separate efficacy, toxicity, and mechanistic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。